

Mapp Compound vs. [Alternative Compound] in clinical trials

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A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two investigational treatments for Ebola Virus Disease (EVD): ZMapp and REGN-EB3. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on data from clinical trials.

Introduction

ZMapp is an experimental biopharmaceutical drug comprising three chimeric monoclonal antibodies.[1] It was developed to treat EVD and saw its first use during the 2014-2016 West African Ebola outbreak.[1] ZMapp was administered to some patients under compassionate use protocols before undergoing formal clinical trials.[1][2]

REGN-EB3 is a cocktail of three fully human monoclonal antibodies developed by Regeneron Pharmaceuticals. It was one of the treatments tested against Z**Mapp** in a randomized, controlled clinical trial.

Clinical Trial Data

A significant clinical trial, the PALM (Pamoja Tulinde Maisha) trial, conducted in the Democratic Republic of Congo, provided a direct comparison of the efficacy of Z**Mapp**, REGN-EB3, and



two other investigational therapies.[3] The trial was stopped early due to the superior efficacy of REGN-EB3 and another compound, mAb114, over Z**Mapp** and remdesivir.[3]

The following table summarizes the key mortality data from the PALM trial:

Treatment Group	Overall Mortality
ZMapp	49%
REGN-EB3	29%

Data from the preliminary analysis of the PALM trial as reported in various sources.[3]

Experimental Protocols

PALM (Pamoja Tulinde Maisha) Trial Protocol

The PALM trial was a randomized, controlled trial designed to evaluate the safety and efficacy of multiple investigational agents for the treatment of EVD.

- Study Design: Multi-center, open-label, randomized, controlled trial.
- Participants: Patients of all ages with confirmed EVD infection in the Democratic Republic of Congo.
- Interventions: Patients were randomly assigned to one of four treatment arms:
 - ZMapp (intravenous)
 - REGN-EB3 (intravenous)
 - mAb114 (intravenous)
 - Remdesivir (intravenous)
- Primary Endpoint: The primary efficacy endpoint was 28-day mortality.
- Key Secondary Endpoints: Included viral load kinetics and safety assessments.

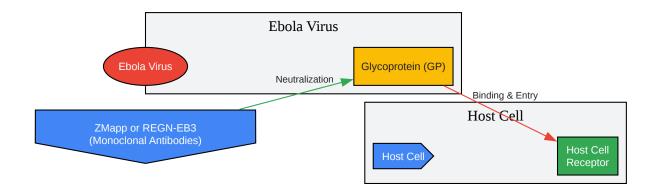


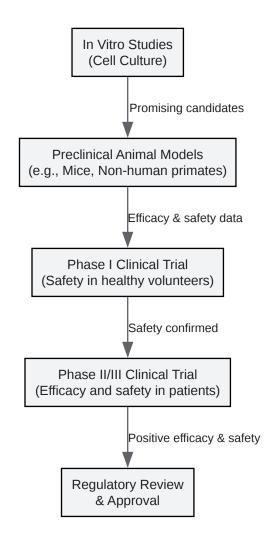
Signaling Pathways and Mechanism of Action

Both ZMapp and REGN-EB3 are antibody-based therapies that target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells. By binding to the GP, these antibodies neutralize the virus, preventing it from infecting new cells.

Below is a simplified representation of the mechanism of action for antibody-based Ebola treatments.







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References

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